

Application Notes and Protocols for Chromium-54 Analysis in Geological Samples

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Compound of Interest

Compound Name: Chromium-54

Cat. No.: B1248130

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Introduction

Chromium (Cr) isotopes, particularly the $^{54}\text{Cr}/^{52}\text{Cr}$ ratio, serve as powerful tracers in geological and cosmochemical studies to investigate processes such as planetary differentiation, crust-mantle interactions, and paleo-redox conditions. Accurate and precise measurement of ^{54}Cr abundances requires meticulous sample preparation to isolate chromium from complex geological matrices and eliminate isobaric interferences. This document provides a detailed protocol for the preparation of geological samples for ^{54}Cr analysis by mass spectrometry.

Experimental Protocols

The following protocol outlines a comprehensive procedure for the digestion of geological samples and the subsequent purification of chromium using a two-stage ion-exchange chromatography process. This method is designed to achieve high chromium recovery and efficient removal of matrix elements and isobaric interferences, such as iron (Fe), titanium (Ti), and vanadium (V).^[1]

1. Sample Digestion

The digestion procedure is tailored to the specific type of geological material.

- For Igneous Rocks (e.g., Peridotite, Basalt, Gabbro, Rhyolite):
 - Weigh approximately 50 mg of powdered rock sample into a 15 mL PFA beaker.^[2]

- Add 3 mL of a 1:2 mixture of concentrated nitric acid (HNO_3) and hydrofluoric acid (HF).[\[2\]](#)
- Seal the beaker and heat on a hot plate at 150°C for 8-12 hours.[\[2\]](#)
- Evaporate the acid mixture to dryness.
- Add 4 mL of aqua regia (a 1:3 mixture of concentrated HNO_3 and hydrochloric acid, HCl) and heat at 130°C for 6-12 hours.[\[2\]](#)
- Repeat the aqua regia step until no solid residue is observed.[\[2\]](#)
- Evaporate the sample to dryness and dissolve the residue in 2M HNO_3 with 0.5% (v/v) hydrogen peroxide (H_2O_2).[\[2\]](#)
- For Soils and Sediments:
 - Weigh approximately 100 mg of powdered sample into a high-pressure digestion bomb.[\[2\]](#)
 - Add 3 mL of a 4:1 mixture of concentrated HNO_3 and HF .[\[2\]](#)
 - Seal the bomb and heat at $185 \pm 5^\circ\text{C}$ for 36 hours.[\[2\]](#)
 - Repeat the digestion procedure to ensure complete dissolution.[\[2\]](#)
 - Evaporate the sample to dryness and dissolve the residue in 2M HNO_3 with 0.5% (v/v) H_2O_2 .[\[2\]](#)

2. Chromium Purification: Two-Stage Cation Exchange Chromatography

This procedure utilizes a cation exchange resin (e.g., Bio-Rad AG® 50W-X8, 200-400 mesh) to separate Cr from the sample matrix.[\[3\]](#) An improved two-column chemical separation procedure using AG50W-X12 (200–400 m) resin has also been reported to provide better separation efficiency.[\[4\]](#)

- Column Preparation:
 - Prepare two chromatography columns with a 1 mL resin bed of pre-cleaned cation exchange resin.

- Thoroughly clean the resin by rinsing with high-purity water and acids.
- First Stage Cation Exchange:
 - Load the dissolved sample solution onto the first pre-conditioned column.
 - Elute the matrix elements with appropriate acid mixtures. Major elements like Na and Mg, and interfering elements such as Fe, Ti, and V are efficiently removed during this stage.^[1]
 - Collect the chromium-containing fraction.
- Second Stage Cation Exchange:
 - Load the collected chromium fraction from the first stage onto the second pre-conditioned column.
 - Perform a second round of elution to further purify the chromium.
 - Collect the final purified chromium fraction. The total Cr yield from this two-step process is typically greater than 95%.^[5]

3. Sample Analysis by Mass Spectrometry

The purified chromium fraction is then analyzed for its isotopic composition using either Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).^{[1][5]} A ^{50}Cr - ^{54}Cr double-spike can be added to the sample prior to digestion to correct for instrumental mass fractionation and any fractionation that may occur during the chemical purification process.^{[4][6]}

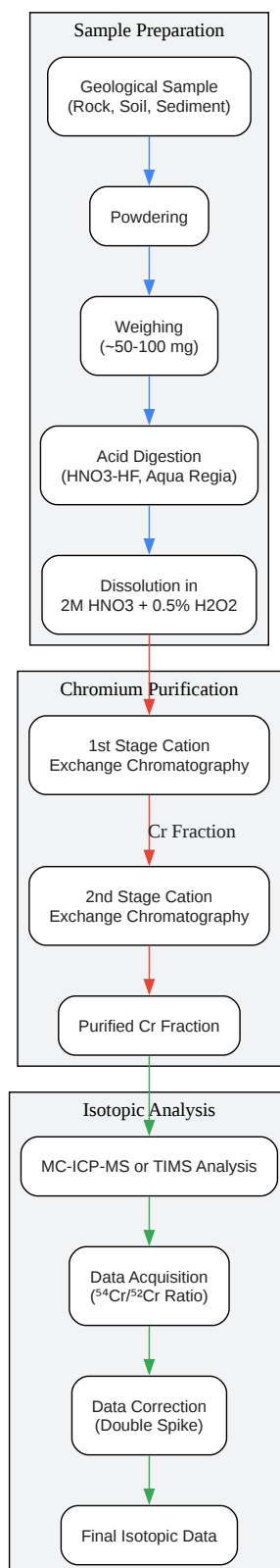
Data Presentation

The following table summarizes the key quantitative parameters of the sample preparation protocol.

Parameter	Igneous Rocks	Soils & Sediments	Reference
Sample Weight	~50 mg	~100 mg	[2]
Digestion Acid (Step 1)	3 mL HNO ₃ -HF (1:2)	3 mL HNO ₃ -HF (4:1)	[2]
Digestion Temperature (Step 1)	150°C	185 ± 5°C	[2]
Digestion Time (Step 1)	8 - 12 hours	36 hours	[2]
Digestion Acid (Step 2)	4 mL Aqua Regia (1:3)	N/A	[2]
Digestion Temperature (Step 2)	130°C	N/A	[2]
Digestion Time (Step 2)	6 - 12 hours	N/A	[2]
Chromium Recovery	>95%	>95%	[5]
Procedural Cr Blank	0.7 - 1.2 ng	0.7 - 1.2 ng	[2]

Mandatory Visualization

The following diagram illustrates the complete workflow for the analysis of **Chromium-54** in geological samples.



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Workflow for **Chromium-54** analysis in geological samples.

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